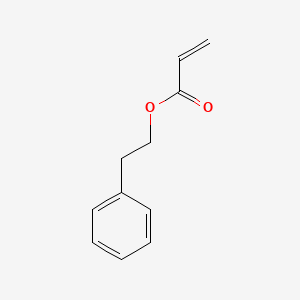

2-Propenoic acid, 2-phenylethyl ester

描述

属性

IUPAC Name |

2-phenylethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSGLFKWHYAKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34558-43-5 | |

| Record name | Poly(2-phenylethyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34558-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1063061 | |

| Record name | 2-Propenoic acid, 2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3530-36-7 | |

| Record name | 2-Phenylethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3530-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-phenylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenethyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UAY7Q7GSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Propenoic Acid, 2-Phenylethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-propenoic acid, 2-phenylethyl ester, commonly known as phenethyl acrylate (PEA). This versatile monomer, characterized by its aromatic phenethyl group and reactive acrylate moiety, is of significant interest in polymer chemistry, materials science, and increasingly, in the field of drug development. This document delves into its synthesis, spectroscopic signature, chemical reactivity including polymerization behavior, and its emerging applications, particularly as a scaffold for novel therapeutic agents. Safety and handling considerations are also discussed to ensure its effective and safe utilization in a research and development setting.

Introduction: The Molecular Architecture and its Implications

2-Propenoic acid, 2-phenylethyl ester (Phenethyl Acrylate, PEA) is an organic compound with the chemical formula C₁₁H₁₂O₂. Its structure, featuring a phenylethyl group attached to an acrylate backbone, bestows upon it a unique combination of properties. The aromatic ring provides rigidity and potential for π-π stacking interactions, while the acrylate group serves as a highly reactive site for polymerization and other chemical modifications.[1] This duality makes PEA a valuable building block for a wide array of materials, from high-performance coatings and adhesives to specialized polymers for biomedical applications.[1] For drug development professionals, the phenethyl moiety is a common pharmacophore, and the acrylate group offers a convenient handle for conjugation and polymerization, opening avenues for the design of novel drug delivery systems and bioactive molecules.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its identification, purity assessment, and quality control.

Physical Properties

Phenethyl acrylate is a colorless to pale yellow liquid with a characteristic odor. Its physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-phenylethyl prop-2-enoate | |

| Synonyms | Phenethyl acrylate, PEA | |

| CAS Number | 3530-36-7 | |

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 104-106 °C at 5 mmHg | |

| Density | ~1.037 g/cm³ at 20 °C | |

| Refractive Index | ~1.509 | [3] |

| Solubility | Soluble in common organic solvents; limited solubility in water. |

Spectroscopic Analysis

Spectroscopic data is indispensable for the unambiguous identification and structural elucidation of phenethyl acrylate.

-

¹H NMR: The proton NMR spectrum of phenethyl acrylate provides characteristic signals for the vinyl, ethyl, and phenyl protons. The vinyl protons typically appear as a set of three distinct multiplets in the range of δ 5.8-6.4 ppm. The methylene protons of the ethyl group adjacent to the oxygen atom (-O-CH₂-) are observed as a triplet around δ 4.3 ppm, while the methylene protons adjacent to the phenyl ring (-CH₂-Ph) appear as a triplet around δ 2.9 ppm. The aromatic protons of the phenyl group typically resonate as a multiplet in the region of δ 7.2-7.4 ppm.

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct resonances for the carbonyl carbon of the ester group (around δ 166 ppm), the vinyl carbons (in the δ 128-131 ppm region), the carbons of the phenyl ring, and the methylene carbons of the ethyl group.

The IR spectrum of phenethyl acrylate is characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key vibrational frequencies include:

-

C=O stretch (ester): A strong, sharp peak around 1725 cm⁻¹.

-

C=C stretch (alkene): A medium intensity peak around 1635 cm⁻¹.

-

C-O stretch (ester): Strong bands in the 1180-1280 cm⁻¹ region.

-

=C-H bend (alkene): Peaks in the 810-990 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Multiple peaks in the 2850-3100 cm⁻¹ region.

Electron ionization mass spectrometry (EI-MS) of phenethyl acrylate would be expected to show a molecular ion peak (M⁺) at m/z 176. The fragmentation pattern would likely involve the loss of the phenethyl group or cleavage at the ester linkage, leading to characteristic fragment ions.

Synthesis of 2-Propenoic acid, 2-phenylethyl ester

The synthesis of phenethyl acrylate can be achieved through several methods. A common and efficient laboratory and industrial-scale preparation involves the esterification of phenethyl alcohol with acrylic acid or its derivatives.

Esterification of Phenethyl Alcohol

A widely used method is the direct esterification of phenethyl alcohol with acrylic acid in the presence of an acid catalyst and a polymerization inhibitor.[2]

Workflow for the Synthesis of Phenethyl Acrylate:

Caption: General workflow for the synthesis of phenethyl acrylate via esterification.

Detailed Experimental Protocol (Example):

-

Charging the Reactor: A reaction vessel equipped with a stirrer, thermometer, and a distillation setup is charged with phenethyl alcohol, an excess of acrylic acid, an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone).[2]

-

Reaction: The mixture is heated to a temperature of 90-120 °C with stirring. The water formed during the esterification is removed by azeotropic distillation or under vacuum to drive the reaction to completion.[2]

-

Work-up: After the reaction is complete (monitored by techniques like GC or TLC), the mixture is cooled. The excess acid is neutralized with a base solution (e.g., sodium bicarbonate). The organic layer is then washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).[2]

-

Purification: The crude product is purified by vacuum distillation to obtain pure phenethyl acrylate.[2]

Causality behind Experimental Choices:

-

Excess Acrylic Acid: Using an excess of acrylic acid helps to shift the equilibrium towards the product side, increasing the yield of the ester.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of phenethyl alcohol.

-

Polymerization Inhibitor: Acrylates are prone to polymerization at elevated temperatures. The inhibitor prevents the premature polymerization of the monomer during synthesis and purification.

-

Vacuum Distillation: Phenethyl acrylate has a relatively high boiling point. Vacuum distillation allows for its purification at a lower temperature, minimizing the risk of thermal degradation and polymerization.

Chemical Reactivity and Polymerization

The chemical reactivity of phenethyl acrylate is dominated by the acrylate functional group, which readily undergoes polymerization and addition reactions.

Polymerization

Phenethyl acrylate can be polymerized via free-radical, anionic, and controlled radical polymerization techniques to produce poly(phenethyl acrylate). The properties of the resulting polymer are influenced by the polymerization method and conditions.

Free-radical polymerization is a common method for polymerizing phenethyl acrylate, typically initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide). This method is robust but offers limited control over the polymer's molecular weight and architecture.

For applications requiring well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed. These methods allow for the synthesis of block copolymers, star polymers, and other advanced materials.[4]

Conceptual Diagram of Controlled Radical Polymerization:

Caption: Conceptual overview of ATRP and RAFT polymerization of phenethyl acrylate.

Phenethyl acrylate can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. The tendency of monomers to copolymerize is quantified by their reactivity ratios (r₁ and r₂). For the copolymerization of phenethyl acrylate (M₁) with phenethyl methacrylate (M₂), the reactivity ratios have been reported, providing valuable information for predicting copolymer composition and microstructure.[5]

Hydrolysis

Like other esters, phenethyl acrylate is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield phenethyl alcohol and acrylic acid (or its salt). The rate of hydrolysis is influenced by pH and temperature. The product has been noted for its good hydrolysis resistance in some applications.[2]

Applications in Research and Drug Development

The unique chemical structure of phenethyl acrylate makes it a valuable tool for researchers, particularly in the development of new materials and therapeutic strategies.

Polymer Chemistry and Materials Science

The primary application of phenethyl acrylate is in the synthesis of polymers with desirable properties such as high refractive index, good thermal stability, and excellent adhesive properties.[1] These polymers find use in:

-

Coatings and Adhesives: Providing enhanced durability and adhesion.[1]

-

UV-Curable Resins: As a monomer in formulations for 3D printing and coatings that cure rapidly upon exposure to UV light.[1]

-

Biomedical Devices: Copolymers of phenethyl acrylate have been investigated for use in applications such as intraocular lenses.[5]

Drug Development

The phenethyl group is a common structural motif in many biologically active compounds. The acrylate functionality provides a reactive handle for incorporating this moiety into larger molecules or polymer scaffolds, leading to potential applications in:

-

Anticancer Agents: Derivatives of acrylic acid and its esters, including those with phenethyl-like structures, have been synthesized and evaluated as potential anticancer agents. These compounds can be designed to target specific cellular pathways involved in cancer progression.

-

Drug Delivery Systems: Phenethyl acrylate can be polymerized or copolymerized to form nanoparticles, hydrogels, or other drug delivery vehicles.[6] The hydrophobic nature of the phenethyl group can be utilized to encapsulate and control the release of hydrophobic drugs.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling phenethyl acrylate.

-

Hazards: Phenethyl acrylate is generally considered to be a skin and eye irritant. Inhalation of vapors may cause respiratory tract irritation. Acrylates as a class are known to be potential skin sensitizers.

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight. The container should be tightly sealed. Polymerization can be inhibited by the addition of a stabilizer.

Toxicity Profile: While comprehensive toxicological data specifically for phenethyl acrylate is limited in the public domain, the general toxicity of acrylates should be considered. Acute toxicity is generally low, but repeated exposure may lead to skin sensitization.[3] More specific in vivo and in vitro studies are needed for a complete toxicological assessment.

Conclusion

2-Propenoic acid, 2-phenylethyl ester is a versatile monomer with a unique combination of properties derived from its aromatic and acrylate functionalities. Its well-defined synthesis, reactivity, and the tunable properties of its polymers make it a valuable compound for both materials science and drug development. For researchers and scientists, phenethyl acrylate offers a platform for creating novel materials with tailored characteristics. For drug development professionals, it represents a promising scaffold for the design of new therapeutic agents and advanced drug delivery systems. A thorough understanding of its chemical properties, as outlined in this guide, is essential for harnessing its full potential in a safe and effective manner.

References

-

Preparation method of 2-phenylethyl acrylate. CN112079714A.

-

Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers. ResearchGate.

-

Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. TSI Journals.

-

High-Performance 2-Phenylethyl Acrylate: Properties, Applications, and Synthesis. SpecialChem.

-

In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]. PubMed.

-

Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers. ResearchGate.

-

State-of-All-the-Art and Prospective Hydrogel-Based Transdermal Drug Delivery Systems. MDPI.

-

2-Phenoxyethyl acrylate - Optional[1H NMR] - Spectrum - SpectraBase.

-

2-Phenylethyl acrylate, min. 92%. Polysciences, Inc.

-

Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. MDPI.

-

Method for preparing 2-phenylacrylic acid and ester thereof. CN1418860A.

-

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization. Tokyo Chemical Industry Co., Ltd.

-

Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online.

-

ICRTG - Matyjaszewski Polymer Group. Carnegie Mellon University.

-

Phenylethyl methacrylate. NIST WebBook.

-

2-PHENYLETHYL ACRYLATE(3530-36-7) 1H NMR spectrum. ChemicalBook.

-

2-Phenylethyl acrylate - Optional[Raman] - Spectrum - SpectraBase.

-

Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Semantic Scholar.

-

Two-dimensional NMR studies of acrylate copolymers*. IUPAC.

-

Hydrogels and Nanogels: Pioneering the Future of Advanced Drug Delivery Systems. PMC.

-

Living Radical Polymerization by the RAFT Process - A Second Update. SciSpace.

-

Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. NIH.

-

Mutagenicity assessment of acrylate and methacrylate compounds and implications for regulatory toxicology requirements. PubMed.

-

Living Radical Polymerization by the RAFT Process – A Third Update. ConnectSci.

-

Acrylic Polymers in the Healthcare Industry. MDDI.

-

Smart Hydrogels for Advanced Drug Delivery Systems. Semantic Scholar.

-

Discovery of the RAFT Process and Its Impact on Radical Polymerization. Macromolecules.

-

Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. ResearchGate.

-

STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. TIJER.

-

FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. RJPBCS. 7

-

Curing an Acrylate with FTIR Spectroscopy. AZoM.

-

Curing of an acrylate – Rheology with simultaneous FTIR spectroscopy. Thermo Fisher Scientific.

-

2-PHENYLETHYL ACRYLATE. ChemicalBook.

-

2-Phenylethyl acrylate. Polysciences - SpecialChem.

-

2-Ethylhexyl acrylate(103-11-7) 13C NMR spectrum. ChemicalBook.

-

hnl17_sln.html.

-

Ethyl Acrylate CAS No. 140-88-5. ECETOC.

-

Supplementary Material (ESI) for Green Chemistry.

-

Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione. PMC.

-

Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. PMC.

-

Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. ResearchGate.

-

Genotoxicity of Acrylic Acid, Methyl Acrylate, Ethyl Acrylate, Methyl Methacrylate, and Ethyl Methacrylate in L5178Y Mouse Lymphoma Cells. PubMed.

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC.

-

Structural and end-group analysis of synthetic acrylate co-polymers by matrix-assisted laser desorption time-of-flight mass spectrometry: Distribution of pendant carboxyl groups. ResearchGate.

-

Analysis of Poly(butyl acrylate) by Py-GC/MS, MALDI-MS and Thermal Desorption and Pyrolysis combined with DART-MS. BioChromato. ##

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-propenoic acid, 2-phenylethyl ester, commonly known as phenethyl acrylate (PEA). This versatile monomer, characterized by its aromatic phenethyl group and reactive acrylate moiety, is of significant interest in polymer chemistry, materials science, and increasingly, in the field of drug development. This document delves into its synthesis, spectroscopic signature, chemical reactivity including polymerization behavior, and its emerging applications, particularly as a scaffold for novel therapeutic agents. Safety and handling considerations are also discussed to ensure its effective and safe utilization in a research and development setting.

Introduction: The Molecular Architecture and its Implications

2-Propenoic acid, 2-phenylethyl ester (Phenethyl Acrylate, PEA) is an organic compound with the chemical formula C₁₁H₁₂O₂. Its structure, featuring a phenylethyl group attached to an acrylate backbone, bestows upon it a unique combination of properties. The aromatic ring provides rigidity and potential for π-π stacking interactions, while the acrylate group serves as a highly reactive site for polymerization and other chemical modifications.[1] This duality makes PEA a valuable building block for a wide array of materials, from high-performance coatings and adhesives to specialized polymers for biomedical applications.[1] For drug development professionals, the phenethyl moiety is a common pharmacophore, and the acrylate group offers a convenient handle for conjugation and polymerization, opening avenues for the design of novel drug delivery systems and bioactive molecules.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its identification, purity assessment, and quality control.

Physical Properties

Phenethyl acrylate is a colorless to pale yellow liquid with a characteristic odor.[2] Its physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-phenylethyl prop-2-enoate | PubChem |

| Synonyms | Phenethyl acrylate, PEA | PubChem |

| CAS Number | 3530-36-7 | PubChem |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem |

| Molecular Weight | 176.21 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 104-106 °C at 5 mmHg | SpectraBase |

| Density | ~1.037 g/cm³ at 20 °C | CAS Common Chemistry |

| Refractive Index | ~1.509 | [3] |

| Solubility | Soluble in common organic solvents; limited solubility in water. |

Spectroscopic Analysis

Spectroscopic data is indispensable for the unambiguous identification and structural elucidation of phenethyl acrylate.

-

¹H NMR: The proton NMR spectrum of phenethyl acrylate provides characteristic signals for the vinyl, ethyl, and phenyl protons. The vinyl protons typically appear as a set of three distinct multiplets in the range of δ 5.8-6.4 ppm. The methylene protons of the ethyl group adjacent to the oxygen atom (-O-CH₂-) are observed as a triplet around δ 4.3 ppm, while the methylene protons adjacent to the phenyl ring (-CH₂-Ph) appear as a triplet around δ 2.9 ppm. The aromatic protons of the phenyl group typically resonate as a multiplet in the region of δ 7.2-7.4 ppm.

The IR spectrum of phenethyl acrylate is characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key vibrational frequencies include:

-

C=O stretch (ester): A strong, sharp peak around 1725-1730 cm⁻¹.[9]

-

C=C stretch (alkene): A medium intensity peak around 1637 cm⁻¹.[10][11]

-

C-O stretch (ester): Strong bands in the 1180-1280 cm⁻¹ region.[9]

-

=C-H bend (alkene): Peaks in the 810-990 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Multiple peaks in the 2850-3100 cm⁻¹ region.

Electron ionization mass spectrometry (EI-MS) of phenethyl acrylate would be expected to show a molecular ion peak (M⁺) at m/z 176. The fragmentation pattern would likely involve the loss of the phenethyl group or cleavage at the ester linkage, leading to characteristic fragment ions.

Synthesis of 2-Propenoic acid, 2-phenylethyl ester

The synthesis of phenethyl acrylate can be achieved through several methods. A common and efficient laboratory and industrial-scale preparation involves the esterification of phenethyl alcohol with acrylic acid or its derivatives.

Esterification of Phenethyl Alcohol

A widely used method is the direct esterification of phenethyl alcohol with acrylic acid in the presence of an acid catalyst and a polymerization inhibitor.[2]

Workflow for the Synthesis of Phenethyl Acrylate:

Caption: General workflow for the synthesis of phenethyl acrylate via esterification.

Detailed Experimental Protocol (Example):

-

Charging the Reactor: A reaction vessel equipped with a stirrer, thermometer, and a distillation setup is charged with phenethyl alcohol, an excess of acrylic acid, an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone).[2]

-

Reaction: The mixture is heated to a temperature of 90-120 °C with stirring. The water formed during the esterification is removed by azeotropic distillation or under vacuum to drive the reaction to completion.[2]

-

Work-up: After the reaction is complete (monitored by techniques like GC or TLC), the mixture is cooled. The excess acid is neutralized with a base solution (e.g., sodium bicarbonate). The organic layer is then washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).[2]

-

Purification: The crude product is purified by vacuum distillation to obtain pure phenethyl acrylate.[2]

Causality behind Experimental Choices:

-

Excess Acrylic Acid: Using an excess of acrylic acid helps to shift the equilibrium towards the product side, increasing the yield of the ester.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of phenethyl alcohol.

-

Polymerization Inhibitor: Acrylates are prone to polymerization at elevated temperatures. The inhibitor prevents the premature polymerization of the monomer during synthesis and purification.

-

Vacuum Distillation: Phenethyl acrylate has a relatively high boiling point. Vacuum distillation allows for its purification at a lower temperature, minimizing the risk of thermal degradation and polymerization.

Chemical Reactivity and Polymerization

The chemical reactivity of phenethyl acrylate is dominated by the acrylate functional group, which readily undergoes polymerization and addition reactions.

Polymerization

Phenethyl acrylate can be polymerized via free-radical, anionic, and controlled radical polymerization techniques to produce poly(phenethyl acrylate). The properties of the resulting polymer are influenced by the polymerization method and conditions.

Free-radical polymerization is a common method for polymerizing phenethyl acrylate, typically initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide).[5] This method is robust but offers limited control over the polymer's molecular weight and architecture.

For applications requiring well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed.[4][12] These methods allow for the synthesis of block copolymers, star polymers, and other advanced materials.[4]

Conceptual Diagram of Controlled Radical Polymerization:

Caption: Conceptual overview of ATRP and RAFT polymerization of phenethyl acrylate.

Phenethyl acrylate can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. The tendency of monomers to copolymerize is quantified by their reactivity ratios (r₁ and r₂). For the copolymerization of phenethyl acrylate (M₁) with phenethyl methacrylate (M₂), the reactivity ratio of PEA (r₁) was estimated to be 0.280, while for PEMA (r₂) it was 2.085, indicating that PEMA is more reactive in this copolymerization.[5]

Hydrolysis

Like other esters, phenethyl acrylate is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield phenethyl alcohol and acrylic acid (or its salt).[13] The rate of hydrolysis is influenced by pH and temperature. The product has been noted for its good hydrolysis resistance in some applications.[2]

Applications in Research and Drug Development

The unique chemical structure of phenethyl acrylate makes it a valuable tool for researchers, particularly in the development of new materials and therapeutic strategies.

Polymer Chemistry and Materials Science

The primary application of phenethyl acrylate is in the synthesis of polymers with desirable properties such as high refractive index, good thermal stability, and excellent adhesive properties.[1] These polymers find use in:

-

Coatings and Adhesives: Providing enhanced durability and adhesion.[1]

-

UV-Curable Resins: As a monomer in formulations for 3D printing and coatings that cure rapidly upon exposure to UV light.[1][14]

-

Biomedical Devices: Copolymers of phenethyl acrylate have been investigated for use in applications such as intraocular lenses.[5] Acrylic polymers, in general, are used in a variety of medical devices due to their biocompatibility.[15]

Drug Development

The phenethyl group is a common structural motif in many biologically active compounds. The acrylate functionality provides a reactive handle for incorporating this moiety into larger molecules or polymer scaffolds, leading to potential applications in:

-

Anticancer Agents: Derivatives of acrylic acid and its esters, including those with phenethyl-like structures, have been synthesized and evaluated as potential anticancer agents. These compounds can be designed to target specific cellular pathways involved in cancer progression.

-

Drug Delivery Systems: Phenethyl acrylate can be polymerized or copolymerized to form nanoparticles, hydrogels, or other drug delivery vehicles.[6][16][17][18] The hydrophobic nature of the phenethyl group can be utilized to encapsulate and control the release of hydrophobic drugs.[19]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling phenethyl acrylate.

-

Hazards: Phenethyl acrylate is generally considered to be a skin and eye irritant. Inhalation of vapors may cause respiratory tract irritation. Acrylates as a class are known to be potential skin sensitizers.

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight. The container should be tightly sealed. Polymerization can be inhibited by the addition of a stabilizer.

Toxicity Profile: While comprehensive toxicological data specifically for phenethyl acrylate is limited in the public domain, the general toxicity of acrylates should be considered. In vitro studies on various acrylates have shown potential for clastogenicity, though this is not always observed in in vivo studies.[20][21] The genotoxicity of acrylates in vitro may be mitigated by the presence of glutathione, suggesting that in vivo metabolic processes can detoxify these compounds.[22]

Conclusion

2-Propenoic acid, 2-phenylethyl ester is a versatile monomer with a unique combination of properties derived from its aromatic and acrylate functionalities. Its well-defined synthesis, reactivity, and the tunable properties of its polymers make it a valuable compound for both materials science and drug development. For researchers and scientists, phenethyl acrylate offers a platform for creating novel materials with tailored characteristics. For drug development professionals, it represents a promising scaffold for the design of new therapeutic agents and advanced drug delivery systems. A thorough understanding of its chemical properties, as outlined in this guide, is essential for harnessing its full potential in a safe and effective manner.

References

-

Preparation method of 2-phenylethyl acrylate. CN112079714A.

-

1H NMR spectrum of (a)HEA, (b) PHEA by bulk, (c) PHEA by γ, and (d)... - ResearchGate.

-

2-Phenylethyl methacrylate | C12H14O2 | CID 77260 - PubChem.

-

High-Performance 2-Phenylethyl Acrylate: Properties, Applications, and Synthesis - SpecialChem.

-

In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl] - PubMed.

-

Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers | Request PDF - ResearchGate.

-

State-of-All-the-Art and Prospective Hydrogel-Based Transdermal Drug Delivery Systems - MDPI.

-

2-Phenoxyethyl acrylate - Optional[1H NMR] - Spectrum - SpectraBase.

-

2-Phenylethyl acrylate, min. 92% | Polysciences, Inc.

-

Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - MDPI.

-

Method for preparing 2-phenylacrylic acid and ester thereof - Google Patents.

-

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Tokyo Chemical Industry Co., Ltd.(APAC).

-

Infrared Spectroscopy of Polymers X: Polyacrylates - Spectroscopy Online.

-

ICRTG - Matyjaszewski Polymer Group - Carnegie Mellon University.

-

Phenylethyl methacrylate - the NIST WebBook.

-

2-PHENYLETHYL ACRYLATE(3530-36-7) 1H NMR spectrum - ChemicalBook.

-

2-Phenylethyl acrylate - Optional[Raman] - Spectrum - SpectraBase.

-

Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate - Semantic Scholar.

-

Two-dimensional NMR studies of acrylate copolymers* - iupac.

-

Hydrogels and Nanogels: Pioneering the Future of Advanced Drug Delivery Systems - PMC.

-

Living Radical Polymerization by the RAFT Process - A Second Update - SciSpace.

-

Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - NIH.

-

Mutagenicity assessment of acrylate and methacrylate compounds and implications for regulatory toxicology requirements - PubMed.

-

Living Radical Polymerization by the RAFT Process – A Third Update - ConnectSci.

-

Acrylic Polymers in the Healthcare Industry - MDDI Online.

-

Smart Hydrogels for Advanced Drug Delivery Systems - Semantic Scholar.

-

The Role of 2-Phenylethyl Acrylate in UV-Curable Resins and Advanced Polymer Formulations - NINGBO INNO PHARMCHEM CO.,LTD.

-

Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PubMed Central.

-

STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022 - TIJER.

-

FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. - RJPBCS. 7

-

Curing an Acrylate with FTIR Spectroscopy - AZoM.

-

Curing of an acrylate – Rheology with simultaneous FTIR spectroscopy | Thermo Fisher Scientific.

-

2-PHENYLETHYL ACRYLATE | 3530-36-7 - ChemicalBook.

-

2-Phenylethyl acrylate - Polysciences - SpecialChem.

-

2-Ethylhexyl acrylate(103-11-7) 13C NMR spectrum - ChemicalBook.

-

hnl17_sln.html.

-

Ethyl Acrylate CAS No. 140-88-5 - ECETOC.

-

Supplementary Material (ESI) for Green Chemistry.

-

Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione - PMC.

-

Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry - PMC - NIH.

-

Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry | Request PDF - ResearchGate.

-

Genotoxicity of Acrylic Acid, Methyl Acrylate, Ethyl Acrylate, Methyl Methacrylate, and Ethyl Methacrylate in L5178Y Mouse Lymphoma Cells - PubMed.

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC - NIH.

-

Structural and end-group analysis of synthetic acrylate co-polymers by matrix-assisted laser desorption time-of-flight mass spectrometry: Distribution of pendant carboxyl groups | Request PDF - ResearchGate.

-

Analysis of Poly(butyl acrylate) by Py-GC/MS, MALDI-MS and Thermal Desorption and Pyrolysis combined with DART-MS - BioChromato.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents [patents.google.com]

- 3. polysciences.com [polysciences.com]

- 4. 2-Phenylethyl methacrylate | C12H14O2 | CID 77260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. hnl17_sln.html [ursula.chem.yale.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. azom.com [azom.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. tijer.org [tijer.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Acrylic Polymers in the Healthcare Industry - Gellner Industrial, LLC [gellnerindustrial.com]

- 16. mdpi.com [mdpi.com]

- 17. Hydrogels and Nanogels: Pioneering the Future of Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2-PHENYLETHYL ACRYLATE | 3530-36-7 [chemicalbook.com]

- 21. Genotoxicity of acrylic acid, methyl acrylate, ethyl acrylate, methyl methacrylate, and ethyl methacrylate in L5178Y mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Phenethyl Acrylate

Foreword: The Rationale for a Comprehensive Approach

Phenethyl acrylate (PEA) is a specialty acrylate monomer that is instrumental in the development of high-performance polymers. Its unique structure, combining a flexible acrylate backbone with a rigid aromatic phenethyl group, imparts a desirable balance of properties including enhanced thermal stability, chemical resistance, adhesion, and flexibility.[1][2] These characteristics make it a valuable component in advanced materials, including industrial coatings, pressure-sensitive adhesives, and UV-curable resins for applications ranging from automotive paints to 3D printing.[1][2][3]

This guide is designed for researchers and development professionals who require a practical, in-depth understanding of the synthesis and subsequent analytical validation of phenethyl acrylate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. The methodologies described herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Section 1: Synthesis of Phenethyl Acrylate

The synthesis of phenethyl acrylate is most commonly achieved through direct esterification or transesterification. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.

Primary Synthesis Route: Direct Fischer Esterification

Direct esterification, specifically the Fischer-Speier esterification, is a robust and widely adopted method for producing PEA. This acid-catalyzed reaction involves the condensation of phenethyl alcohol with acrylic acid, producing the ester and water as a byproduct.

Chemical Principle: The reaction is a reversible equilibrium. To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is accomplished by using an excess of one reactant (typically the less expensive one) and/or by continuously removing water as it is formed.

Causality in Experimental Design:

-

Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of phenethyl alcohol.[4] Solid acid catalysts like ion-exchange resins are also used in industrial settings to simplify purification.[5]

-

Polymerization Inhibitor: Acrylates are highly susceptible to radical polymerization, especially at the elevated temperatures required for esterification. The inclusion of an inhibitor, such as hydroquinone or phenothiazine (PTZ), is critical to prevent the loss of product to unwanted polymer formation.[1][6]

-

Water Removal: The use of a Dean-Stark apparatus with a refluxing azeotropic solvent (e.g., toluene or cyclohexane) is a classic method for water removal.[7] Alternatively, as described in some industrial processes, the reaction can be driven by applying a vacuum to distill off water and other volatile components.[8]

Detailed Experimental Protocol: Direct Esterification

This protocol describes a laboratory-scale synthesis of phenethyl acrylate.

Materials:

-

Phenethyl alcohol

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Toluene (water-entraining solvent)

-

5% Sodium bicarbonate (NaHCO₃) aqueous solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add phenethyl alcohol (1.0 mol), acrylic acid (1.2 mol), p-toluenesulfonic acid (0.02 mol), and hydroquinone (0.5 g). Add 150 mL of toluene.

-

Esterification: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-6 hours).

-

Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

-

100 mL of 5% NaHCO₃ solution (to neutralize the acid catalyst and remove excess acrylic acid). Caution: CO₂ evolution will occur. Vent the funnel frequently.

-

100 mL of deionized water.

-

100 mL of brine (to break any emulsions and begin the drying process).

-

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent. Remove the toluene solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation. It is crucial to add a small amount of fresh polymerization inhibitor to the distillation flask.[6] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 104-106°C at 5 mmHg).[9]

Alternative Synthesis Route: Transesterification

Transesterification offers an alternative pathway, particularly if acrylic acid is not the preferred starting material. In this process, an existing alkyl acrylate (e.g., methyl acrylate or ethyl acrylate) reacts with phenethyl alcohol in the presence of a catalyst.[8]

Chemical Principle: This is also an equilibrium-driven reaction. The equilibrium is shifted by removing the low-boiling alcohol byproduct (e.g., methanol or ethanol) via distillation.[10] Catalysts for this reaction include organotin compounds or lithium salts.[11][12] While effective, this method requires careful control of distillation conditions to separate the alcohol byproduct from the starting acrylate.

Section 2: Workflow and Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized phenethyl acrylate. A multi-technique approach provides a self-validating system of analysis.

Caption: Overall workflow from synthesis to characterization.

Spectroscopic Characterization

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. The expected signals for phenethyl acrylate are highly characteristic.

-

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |

| Vinyl Protons (CH₂=CH) | 5.8 - 6.5 (3H, m) | ~128 (CH₂=), ~131 (=CH) | Characteristic region for acrylate vinyl groups, complex splitting. |

| Ester Methylene (-O-CH₂-) | ~4.3 (2H, t) | ~65 | Deshielded by the adjacent ester oxygen. |

| Ethyl Methylene (-CH₂-Ph) | ~3.0 (2H, t) | ~35 | Adjacent to the aromatic ring. |

| Aromatic Protons (C₆H₅) | 7.2 - 7.4 (5H, m) | ~126-129 | Standard aromatic region. |

| Carbonyl Carbon (C=O) | - | ~166 | Typical chemical shift for an ester carbonyl. |

This table presents predicted values based on standard chemical shift charts and data for similar acrylate esters. Actual values may vary slightly based on solvent and instrument.[13][14]

FTIR is used to verify the presence of key functional groups and to confirm the disappearance of starting material functionalities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~1725 | C=O Stretch (Ester) | Confirms the formation of the ester group. |

| ~1637 | C=C Stretch (Alkenyl) | Confirms the presence of the acrylate double bond.[15][16] |

| ~1180 | C-O Stretch (Ester) | Further evidence of the ester linkage. |

| Disappearance | Broad ~3300 (O-H) | Confirms consumption of phenethyl alcohol and acrylic acid. |

Chromatographic and Physical Characterization

This hyphenated technique is the definitive method for assessing purity and confirming molecular weight.

-

Gas Chromatography (GC): A GC analysis of the purified product should ideally show a single, sharp peak, indicating high purity (>98%). The retention time is a characteristic of the compound under the specific GC conditions.

-

Mass Spectrometry (MS): The mass spectrometer provides a fragmentation pattern and the molecular ion peak. For phenethyl acrylate (C₁₁H₁₂O₂), the expected molecular weight is 176.22 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 176. Key fragments would include those corresponding to the phenethyl cation and the tropylium ion (m/z = 91), which are characteristic of benzyl and phenethyl systems.

Caption: Relationship between PEA and key characterization methods.

A final validation involves comparing the physical properties of the synthesized product with literature values.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.22 g/mol | |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 104-105 °C @ 5 mmHg | [9] |

| Density | ~1.03-1.04 g/cm³ | [9][17] |

| Refractive Index | ~1.51 | [9] |

Section 3: Safety and Handling

Phenethyl acrylate is an irritant and a potential skin sensitizer.[1][9] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18] Due to its sensitivity to heat and light, it should be stored in a cool, dark place, preferably refrigerated and under an inert atmosphere, with an appropriate inhibitor added for long-term stability.

Conclusion

The successful synthesis and validation of phenethyl acrylate is a systematic process that combines robust chemical synthesis with a suite of orthogonal analytical techniques. The direct esterification method, coupled with a thorough purification protocol, provides a reliable path to high-purity material. A comprehensive characterization workflow, leveraging NMR for structure, FTIR for functional group confirmation, and GC-MS for purity and mass verification, creates a self-validating system that ensures the final product meets the required specifications for its intended high-performance applications.

References

- Preparation method of 2-phenylethyl acrylate. (n.d.). Google Patents.

-

2-Phenylethyl methacrylate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Acrylic acid, n-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

High-Performance 2-Phenylethyl Acrylate: Properties, Applications, and Synthesis. (n.d.). Gantrade. Retrieved from [Link]

-

2-PHENYLETHYL ACRYLATE. (2024). ChemBK. Retrieved from [Link]

-

Ethyl Acrylate Production. (n.d.). Intratec.us. Retrieved from [Link]

- Process for continuously synthesizing acrylic acid esters. (n.d.). Google Patents.

-

FTIR spectra of acrylic acid (a), acrylated PVA (b) and resin 2 (c). (n.d.). ResearchGate. Retrieved from [Link]

- Transesterification process for production of (meth)acrylate ester monomers. (n.d.). Google Patents.

-

Determination of Acrylic Resin Monomers in Food Packaging Paper by Gas Chromatography – Tandem Mass Spectrometry (GC-MS/MS) with Formic Acid as a Protective Agent. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

How do I synthesize acrylic ester? (2018). ResearchGate. Retrieved from [Link]

- o-phenyl phenoxyethyl acrylate preparation method. (n.d.). Google Patents.

- Method for preparing 2-phenylacrylic acid and ester thereof. (n.d.). Google Patents.

-

Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. (2021). PMC, National Institutes of Health. Retrieved from [Link]

-

A new catalytic transesterification for the synthesis of N, N-dimethylaminoethyl acrylate with organotin catalyst. (n.d.). ResearchGate. Retrieved from [Link]

- Method for preparing esters of acrylic acid and methacrylic acid by transesterification. (n.d.). Google Patents.

-

Curing an Acrylate with FTIR Spectroscopy. (2019). AZoM. Retrieved from [Link]

-

1H NMR spectrum of (a)HEA, (b) PHEA by bulk, (c) PHEA by γ, and (d)... (n.d.). ResearchGate. Retrieved from [Link]

-

Two-dimensional NMR studies of acrylate copolymers. (n.d.). IUPAC. Retrieved from [Link]

Sources

- 1. polysciences.com [polysciences.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 3530-36-7: 2-Phenylethyl acrylate | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.intratec.us [cdn.intratec.us]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103709033A - o-phenyl phenoxyethyl acrylate preparation method - Google Patents [patents.google.com]

- 8. CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents [patents.google.com]

- 9. chembk.com [chembk.com]

- 10. US7528278B2 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US4672105A - Method for preparing esters of acrylic acid and methacrylic acid by transesterification - Google Patents [patents.google.com]

- 13. 2-Phenylethyl methacrylate | C12H14O2 | CID 77260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. azom.com [azom.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Phenylethyl Acrylate (CAS Number: 3530-36-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethyl acrylate (PEA), identified by CAS number 3530-36-7, is a monomeric ester of acrylic acid and 2-phenylethanol.[1] Its chemical structure, featuring both an aromatic ring and a polymerizable acrylate moiety, imparts a unique combination of properties, making it a valuable building block in polymer chemistry. PEA is utilized in the synthesis of polymers for applications such as coatings, adhesives, and sealants, where its aromatic functionality can enhance thermal stability and refractive index.[2][3] Understanding the spectroscopic signature of this molecule is paramount for its identification, purity assessment, and for monitoring its polymerization kinetics. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data of 2-phenylethyl acrylate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-phenylethyl acrylate is presented in Table 1.

| Property | Value |

| CAS Number | 3530-36-7 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol [1] |

| IUPAC Name | 2-phenylethyl prop-2-enoate |

| Synonyms | Phenethyl acrylate, PEA |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 104-105°C at 5 mmHg |

| Density | Approximately 1.034 g/cm³ |

| Refractive Index | Approximately 1.513 |

Structural Elucidation and Spectroscopic Analysis

The chemical structure of 2-phenylethyl acrylate is fundamental to the interpretation of its spectroscopic data. The molecule consists of a phenylethyl group attached via an ester linkage to an acrylate group.

Diagram of the chemical structure of 2-Phenylethyl Acrylate.

Caption: Chemical structure of 2-Phenylethyl Acrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2-phenylethyl acrylate, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the molecule.

The proton NMR spectrum of 2-phenylethyl acrylate exhibits characteristic signals for the aromatic, ethyl, and acrylate protons. The anticipated chemical shifts and multiplicities are detailed in Table 2. The analysis of related acrylate copolymers provides a strong basis for these assignments.[3]

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | ~ 7.20 - 7.35 | Multiplet | 5H |

| Vinylic (=CH₂) | ~ 5.80 - 6.40 | Multiplet | 2H |

| Vinylic (=CH) | ~ 6.10 - 6.20 | Multiplet | 1H |

| Methylene (-O-CH₂-) | ~ 4.30 | Triplet | 2H |

| Methylene (-CH₂-Ph) | ~ 2.95 | Triplet | 2H |

Expertise & Experience Insight: The three vinylic protons of the acrylate group typically present as a complex multiplet system due to both geminal and cis/trans couplings. Two-dimensional NMR techniques, such as COSY, can be employed to definitively assign these coupled protons.[4]

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms in 2-phenylethyl acrylate are summarized in Table 3.

| Carbon | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~ 166 |

| Aromatic (quaternary) | ~ 138 |

| Vinylic (=CH) | ~ 131 |

| Aromatic (CH) | ~ 129 |

| Vinylic (=CH₂) | ~ 128 |

| Aromatic (CH) | ~ 126 |

| Methylene (-O-CH₂-) | ~ 65 |

| Methylene (-CH₂-Ph) | ~ 35 |

Trustworthiness Insight: The chemical shifts are influenced by the solvent used for analysis. The data presented here are typical for spectra acquired in deuterated chloroform (CDCl₃). It is crucial to report the solvent used when documenting NMR data to ensure reproducibility.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-phenylethyl acrylate is characterized by strong absorptions corresponding to the ester and alkene functionalities. Key absorption bands are listed in Table 4. The analysis of related phenylethyl (meth)acrylates supports these assignments.[5]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) | ~ 3030 - 3080 | Stretch |

| C-H (alkene) | ~ 3010 - 3040 | Stretch |

| C-H (alkane) | ~ 2850 - 2980 | Stretch |

| C=O (ester) | ~ 1725 | Stretch |

| C=C (alkene) | ~ 1635 | Stretch |

| C=C (aromatic) | ~ 1600, 1495, 1455 | Ring stretch |

| C-O (ester) | ~ 1180 | Stretch |

Experimental Protocol: To acquire an IR spectrum of 2-phenylethyl acrylate, a small drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a thin film can be cast on a single salt plate. The sample is then placed in the beam path of an FTIR spectrometer and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-phenylethyl acrylate, electron ionization (EI) would likely lead to the fragmentation patterns outlined in the following diagram.

Diagram of the proposed mass spectrometry fragmentation of 2-Phenylethyl Acrylate.

Caption: Proposed major fragmentation pathways for 2-Phenylethyl Acrylate in EI-MS.

Authoritative Grounding: The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group and the ester oxygen. A prominent fragment is often the tropylium ion at m/z 91, which is a common feature for compounds containing a benzyl moiety. The peak at m/z 105 corresponds to the phenylethyl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

As an aromatic compound, 2-phenylethyl acrylate is a UV-absorbing monomer.[6] The UV-Vis spectrum is expected to show absorption bands characteristic of the phenyl group. The primary absorption is due to the π → π* transitions of the aromatic ring. The wavelength of maximum absorbance (λmax) is typically in the range of 250-270 nm.

Experimental Protocol: To obtain a UV-Vis spectrum, a dilute solution of 2-phenylethyl acrylate in a UV-transparent solvent, such as ethanol or hexane, is prepared. The concentration should be chosen such that the absorbance at λmax is within the linear range of the spectrophotometer (typically below 1.5). The spectrum is then recorded against a solvent blank.

Conclusion

The spectroscopic data of 2-phenylethyl acrylate (CAS 3530-36-7) provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, MS, and UV-Vis spectroscopy allows for unambiguous identification and characterization of this important monomer. The insights provided in this guide, from the interpretation of spectral features to the rationale behind experimental protocols, are intended to support researchers and professionals in the fields of polymer chemistry and materials science.

References

- Ghorpade, R., et al. (2012). Photopolymerization kinetics of 2-phenylethyl (meth)acrylates studied by photo DSC. Journal of Polymer Research, 19(2).

-

ResearchGate. (2019). A Study on the Copolymerization Kinetics of Phenylethyl Acrylate and Phenylethyl Methacrylate. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Phenylethyl acrylate. Retrieved January 20, 2026, from [Link]

- IUPAC. (2009). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 81(2), 389-415.

Sources

physical properties of 2-phenylethyl prop-2-enoate

An In-Depth Technical Guide to the Physical Properties of 2-Phenylethyl Prop-2-enoate

Introduction

2-Phenylethyl prop-2-enoate, commonly known as phenethyl acrylate (PEA), is an acrylate ester recognized for its distinct sweet, floral odor and its utility as a versatile monomer in polymer chemistry.[1] Its chemical structure, which combines an aromatic phenyl group with a reactive acrylate moiety, imparts a unique set of physical and chemical properties.[1][2] These characteristics make it a valuable component in the formulation of high-performance polymers, coatings, adhesives, and sealants, as well as a sought-after fragrance ingredient.[1][2][3][4]

This technical guide provides a comprehensive overview of the core for researchers, scientists, and professionals in drug development and materials science. The document details the compound's physicochemical identity, spectroscopic characteristics, thermal properties, solubility, and safety protocols, offering field-proven insights and methodologies for its characterization and handling.

Chemical and Physical Identity

The fundamental identity and physical state of a compound are the bedrock of its application and study. 2-Phenylethyl prop-2-enoate is a colorless to pale yellow liquid at ambient temperature.[2][3] Its key identifiers and properties are summarized below. It is important to note that slight variations in reported values exist across different sources, which can be attributed to measurement conditions and sample purity.

Table 1: Chemical Identifiers for 2-Phenylethyl Prop-2-enoate

| Identifier | Value | Source(s) |

| CAS Number | 3530-36-7 | [5][6][7][8] |

| Molecular Formula | C₁₁H₁₂O₂ | [5][6][7][8] |

| Molecular Weight | 176.21 g/mol | [5][6][9] |

| IUPAC Name | 2-phenylethyl prop-2-enoate | [1][9] |

| Synonyms | Phenethyl acrylate (PEA), Acrylic acid phenethyl ester | [1][2][7][8] |

| EINECS Number | 222-562-8 | [5][7][8] |

Table 2: Core Physical Properties of 2-Phenylethyl Prop-2-enoate

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to light yellow liquid | Ambient | [1][3][10] |

| Odor | Sweet, floral | - | [1] |

| Density | 1.034 - 1.037 g/cm³ | 20°C | [6][7][10][11] |

| Boiling Point | 104-105°C | 5 mmHg | [6][8][10][11] |

| 271.1°C | 760 mmHg | [7] | |

| Refractive Index | 1.509 - 1.513 | 20°C, 589.3 nm | [4][7][8][10] |

| Flash Point | ~151°C | Closed Cup | [7][11][12] |

| Vapor Pressure | 0.00658 mmHg | 25°C | [7] |

| Glass Transition (Tg) | -3°C | - | [4] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone | Standard | [1][2] |

Spectroscopic and Physicochemical Characterization

Spectroscopic analysis is crucial for confirming the chemical structure and assessing the purity of 2-phenylethyl prop-2-enoate. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous fingerprint of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylate group (typically in the 5.8-6.4 ppm range), the aromatic protons of the phenyl ring (7.2-7.4 ppm), and the two methylene groups (-CH₂-) of the ethyl bridge, which appear as distinct triplets.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band from the ester group around 1720 cm⁻¹. Other key peaks include C=C stretching from the acrylate group (~1638 cm⁻¹) and C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and aliphatic chains (~2850-3000 cm⁻¹).[13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would likely include a prominent peak at m/z = 104, corresponding to the loss of the acrylate moiety and formation of the stable styryl cation.

Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

Gas chromatography is the standard method for determining the purity of volatile compounds like 2-phenylethyl prop-2-enoate.

Objective: To quantify the purity of a 2-phenylethyl prop-2-enoate sample and identify any volatile impurities.

Materials & Equipment:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

High-purity helium or nitrogen as carrier gas.

-

2-phenylethyl prop-2-enoate sample.

-

High-purity solvent for dilution (e.g., acetone or ethyl acetate).

-

Microsyringe.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1% w/v) in the chosen solvent.

-

Instrument Setup:

-

Set the injector temperature to 250°C.

-

Set the detector temperature to 280°C.

-

Set the oven temperature program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

Set the carrier gas flow rate to 1.0 mL/min.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram for the full duration of the temperature program.

-

Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Trustworthiness: This protocol is self-validating. A sharp, symmetrical main peak indicates good chromatographic conditions. The presence of multiple peaks would signify impurities, requiring further identification, potentially by GC-MS.

Workflow for Spectroscopic Analysis

The following diagram illustrates a standard workflow for the comprehensive spectroscopic characterization of 2-phenylethyl prop-2-enoate.

Caption: Diagram 1: Spectroscopic Characterization Workflow.

Thermal Properties and Stability

The thermal behavior of 2-phenylethyl prop-2-enoate is critical for its safe storage, handling during polymerization, and performance in applications involving elevated temperatures.

-

Boiling Point: The compound has a high boiling point at atmospheric pressure (271.1°C), indicating low volatility.[7] For purification, vacuum distillation is required to prevent thermally induced polymerization; the boiling point is significantly lower under reduced pressure (104-105°C at 5 mmHg).[6][10]

-

Flash Point: The flash point is reported to be approximately 151°C, classifying it as a combustible liquid but not highly flammable under standard conditions.[7][12]

-

Polymerization: As an acrylate monomer, it can undergo spontaneous, exothermic polymerization when exposed to heat, light, or initiators. For this reason, it is typically supplied with an inhibitor like hydroquinone (HQ) or phenothiazine (PTZ).[4][14][15]

Experimental Protocol: Boiling Point Determination under Reduced Pressure

Objective: To accurately measure the boiling point of 2-phenylethyl prop-2-enoate at a specific sub-atmospheric pressure.

Materials & Equipment:

-

Round-bottom flask.

-

Distillation head with a thermometer port.

-

Condenser.

-

Receiving flask.

-

Vacuum pump and vacuum gauge (manometer).

-

Heating mantle with a stirrer.

-

Boiling chips or a capillary tube for ebullition.

-

2-phenylethyl prop-2-enoate sample (with inhibitor).

Methodology:

-

Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Charging: Place the sample and boiling chips into the round-bottom flask.

-

Vacuum Application: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 5 mmHg), monitoring with the manometer.

-

Heating: Begin gently heating the flask using the heating mantle while stirring.

-

Observation: Observe the temperature at which a steady stream of condensate forms on the thermometer bulb and drips into the condenser. This stable temperature is the boiling point at that pressure.

-

Shutdown: Once the measurement is complete, remove the heating mantle and allow the system to cool before slowly releasing the vacuum.

Causality: Determining the boiling point under vacuum is essential because heating to the atmospheric boiling point would almost certainly induce rapid polymerization, a significant safety hazard that would also prevent accurate measurement.

Solubility and Partitioning Behavior

The solubility profile of 2-phenylethyl prop-2-enoate dictates its utility in different formulations and its environmental fate.

-

Aqueous Solubility: Due to its significant nonpolar character (phenyl and ethyl groups), the compound is insoluble in water.[1][2]

-

Organic Solubility: It is readily soluble in common organic solvents such as ethanol, acetone, ethyl acetate, and toluene.[1] This property is leveraged in its use in coatings and adhesives where it acts as a reactive diluent or comonomer.

-

Partition Coefficient (LogP): The predicted octanol-water partition coefficient (XLogP3) is 2.9, indicating a strong preference for nonpolar environments and suggesting a potential for bioaccumulation.[9]

Workflow for Solubility Determination

This diagram outlines the process for qualitatively and quantitatively assessing the solubility of 2-phenylethyl prop-2-enoate in various solvents.

Caption: Diagram 2: Solubility Assessment Workflow.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure safety and maintain the integrity of 2-phenylethyl prop-2-enoate.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[8] It is also considered a potential skin sensitizer.[4]

-

Safe Handling:

-

Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[16][17]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][18]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8][16]

-

-

Storage:

-

Store in a cool, dry, well-ventilated place away from sources of heat, light, and ignition.[1]

-

Refrigerated storage (2-8°C) is often recommended to minimize the risk of polymerization.[3][10][19]

-

Ensure the container is tightly sealed and stored under an inert atmosphere (e.g., nitrogen) if possible, especially for long-term storage, to prevent oxidation and polymerization.[3][10]

-

Conclusion

2-Phenylethyl prop-2-enoate is a monomer with a well-defined set of physical properties that underpin its use in diverse scientific and industrial applications. Its liquid state, characteristic density, and refractive index are key parameters for quality control. The compound's thermal properties necessitate careful handling, particularly the use of inhibitors and vacuum distillation to prevent unwanted polymerization. A thorough understanding of its spectroscopic fingerprint is essential for identity confirmation and purity assessment. By adhering to the described experimental protocols and safety guidelines, researchers can confidently and safely utilize 2-phenylethyl prop-2-enoate in their development endeavors.

References

-

CAS Common Chemistry. (n.d.). 2-Phenylethyl acrylate. Retrieved from [Link][6]

-

Xinyue hpom. (n.d.). 2-phenethyl acrylate. Retrieved from [Link][11]

-

ChemBK. (2024, April 10). 2-PHENYLETHYL ACRYLATE. Retrieved from [Link][8]

-

Scientific Polymer Products, Inc. (2017, August 8). 2-Phenoxyethyl acrylate Safety Data Sheet. Retrieved from [Link][17]

-

SpectraBase. (n.d.). 2-Phenylethyl acrylate - Optional[Raman] - Spectrum. Retrieved from [Link][14]

-

PubChem. (n.d.). 2-Propenoic acid, 2-phenylethyl ester. Retrieved from [Link][9]

-

ResearchGate. (n.d.). FTIR Spectrum of 2-HEA (a) monomer and (b) polymer. Retrieved from [Link] [This is for a related acrylate, illustrating typical IR peaks].[13]

-

Google Patents. (n.d.). CN112079714A - Preparation method of 2-phenylethyl acrylate. Retrieved from [15]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 3530-36-7: 2-Phenylethyl acrylate | CymitQuimica [cymitquimica.com]

- 3. 2-PHENYLETHYL ACRYLATE | 3530-36-7 [chemicalbook.com]

- 4. polysciences.com [polysciences.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]